2-[(4-fluorophenyl)sulfanyl]-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4OS/c16-12-1-3-13(4-2-12)22-11-14(21)17-7-8-19-9-10-20-15(19)5-6-18-20/h1-6,9-10H,7-8,11H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJNEUSGLKCPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the fluorophenyl and pyrazolo[1,5-a]imidazole moieties, followed by their coupling through sulfanyl and acetamide linkages. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, molecular weights, and reported bioactivities of analogous compounds:
Key Observations:
Heterocyclic Core Influence :
- The pyrazolo[1,5-a]imidazole core in the target compound distinguishes it from benzothiazole (e.g., ) and nitroimidazole derivatives (e.g., ). Pyrazoloimidazoles may offer enhanced π-π stacking interactions in biological targets compared to simpler imidazoles .
- Benzothiazole derivatives (e.g., ) are associated with antimicrobial activity, while nitroimidazoles (e.g., ) are often used in radiosensitizers or antiparasitic agents.
Fluorine Substitution :
- All compounds feature fluorinated aromatic rings (4-fluorophenyl or 4-fluorobenzyl), which improve lipophilicity and resistance to oxidative metabolism .
Sulfanyl and Linker Groups: The sulfanyl (-S-) linker in the target compound and others (e.g., ) may enhance hydrophobic interactions with target proteins.
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-[(4-fluorophenyl)sulfanyl]-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide
- Molecular Formula : C13H14FN3OS
- Molecular Weight : 283.34 g/mol
Structural Features
The compound features:
- A 4-fluorophenyl group, which is known to enhance biological activity through electronic effects.
- A sulfanyl moiety, which can influence the compound's interaction with biological targets.
- A pyrazolo[1,5-a]imidazole core that has been associated with various pharmacological effects.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzymes : Inhibition of specific kinases or enzymes involved in cell signaling pathways.
- Receptors : Modulation of receptor activity, particularly in the central nervous system.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to our target compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | NCI-H460 | 42.30 | Cell cycle arrest |
| Compound C | Hep-2 | 3.25 | Inhibition of proliferation |
These findings suggest that our compound may exhibit similar anticancer properties, warranting further investigation.
Anti-inflammatory Activity
Pyrazole derivatives have also been studied for their anti-inflammatory effects. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines presents a potential therapeutic avenue for diseases characterized by inflammation.
Study 1: Anticancer Screening
A recent study evaluated the cytotoxic effects of various pyrazole derivatives, including our compound. The results indicated significant growth inhibition in cancer cell lines such as MCF7 and NCI-H460, suggesting its potential as an anticancer agent.
Study 2: Enzyme Inhibition
Another study focused on the inhibition of cyclin-dependent kinases (CDKs). The compound demonstrated selective inhibition against CDK2, which is crucial for cell cycle regulation. This selectivity is vital for minimizing side effects associated with broader kinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
